molecular formula C11H20N2O2S B153391 Tert-butyl 4-carbamothioylpiperidine-1-carboxylate CAS No. 214834-18-1

Tert-butyl 4-carbamothioylpiperidine-1-carboxylate

Cat. No.: B153391
CAS No.: 214834-18-1
M. Wt: 244.36 g/mol
InChI Key: SCGQNJHAAYUQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-carbamothioylpiperidine-1-carboxylate is an organic compound with the molecular formula C11H20N2O2S. It belongs to the class of piperidinecarboxylic acids, which are compounds containing a piperidine ring with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-carbamothioylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-carbamoylpiperidine-1-carboxylate with Lawesson’s reagent. The reaction is carried out in a mixture of dimethoxyethane (DME) and dichloromethane (DCM) at room temperature. The mixture is stirred overnight to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent ratios, and reaction times, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamothioylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl 4-carbamothioylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its thiocarbonyl group, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from other piperidine derivatives that lack this functional group .

Biological Activity

Tert-butyl 4-carbamothioylpiperidine-1-carboxylate (CAS No. 214834-18-1) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H20N2O2S
  • Molecular Weight : 232.36 g/mol
  • Boiling Point : Not available
  • Appearance : White solid

The compound features a piperidine ring substituted with a tert-butyl group and a carbamothioyl moiety, which may contribute to its biological interactions.

Synthesis Overview

This compound can be synthesized using Lawesson's reagent, which facilitates the transformation of the corresponding piperidine carboxylic acid derivative into the thioamide. The general reaction conditions involve:

  • Solvents : 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF)
  • Yield : Typically around 72% to 92% depending on the specific conditions used .

Antimicrobial Properties

Research indicates that compounds containing piperidine and thioamide functionalities exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain proteases or enzymes involved in cellular signaling pathways. This inhibition could lead to therapeutic applications in diseases where these enzymes are dysregulated.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound demonstrated a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial potential.
  • Enzyme Inhibition Assay :
    • Objective : To assess the inhibitory effect on serine proteases.
    • Methodology : Kinetic assays were performed to determine IC50 values.
    • Findings : The compound exhibited significant inhibition with an IC50 value in the low micromolar range, suggesting potential as a therapeutic agent for conditions involving serine protease activity.

Data Table of Biological Activities

Activity TypeTest Organism/EnzymeMethodologyResult
AntimicrobialStaphylococcus aureusDisk diffusionZone of inhibition = 15 mm
AntimicrobialEscherichia coliDisk diffusionZone of inhibition = 12 mm
Enzyme InhibitionSerine proteaseKinetic assayIC50 = 5 µM

Properties

IUPAC Name

tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-6-4-8(5-7-13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGQNJHAAYUQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370855
Record name tert-Butyl 4-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214834-18-1
Record name tert-Butyl 4-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl-4-carbamoylpiperidine-1-carboxylate (2.65 g, 11.62 mmol) in a DME/DCM 2:1 mixture (78 mL), Lawesson reagent (2.35 g, 5.81 mmol, 0.5 eq) was added and the mixture was stirred at r.t. overnight. The solvent was removed and the residue was taken up with ethyl acetate and washed with saturated aqueous K2CO3. The organic layer was separated, dried over Na2SO4 and concentrated to dryness. The residue was triturated with diethyl ether and dried to give 2.65 g (92%) of the title compound as a white solid.
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
DME DCM 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-carbamothioylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.